3-(3-Acetylphenyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-(3-acetylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)9-3-2-4-10(7-9)12-5-6-15-11(12)14/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSEPFZMXONLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach to Oxazolidinones
Oxazolidinones are typically synthesized via cyclization reactions involving amino alcohols or carbamates and suitable carbonylating agents. The formation of the 1,3-oxazolidin-2-one core is often achieved through intramolecular cyclization of intermediates such as N-aryl carbamates or amino alcohols with reagents like epichlorohydrin or isocyanates under basic or catalytic conditions.
Acetylation of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one
An alternative approach involves modifying the amino group on the phenyl ring of 3-(3-aminophenyl)-1,3-oxazolidin-2-one:
The amino group is acetylated using acetic anhydride in dichloromethane (CH2Cl2) to yield the 3-(3-acetamidophenyl)oxazolidinone derivative, which can be hydrolyzed or further modified to obtain the acetyl-substituted compound.
This method is useful for introducing the acetyl group post-oxazolidinone formation and allows for structural diversification.
Palladium-Catalyzed Coupling and Subsequent Acetylation
In more advanced synthetic schemes, the oxazolidinone core bearing a trimethylstannyl group at the phenyl ring undergoes palladium-catalyzed cross-coupling with pyridine or pyrimidine derivatives, followed by acetylation:
Step 1: Preparation of trimethylstannyl oxazolidinone intermediate.
Step 2: Palladium-catalyzed substitution of the stannyl group with an aryl halide.
Step 3: Acetylation of the resulting amine compound with acetic anhydride in solvents such as dimethylformamide or 1,4-dioxane, using bases like triethylamine or pyridine.
This method provides a versatile route for functionalizing the phenyl ring and introducing acetyl groups with high regioselectivity.
Novel Catalytic and Microwave-Assisted Methods
Recent advances include:
Microwave-Assisted Synthesis: Using urea and ethanolamine reagents under microwave irradiation in a chemical paste medium with catalytic nitromethane, enabling rapid and efficient oxazolidinone ring formation.
Nickel-Catalyzed Cycloaddition: Aziridines react with isocyanates under nickel catalysis to form iminooxazolidine intermediates, which can be converted to oxazolidinones.
Halomethyloxirane Route: Primary amines react with halomethyloxiranes and carbonate salts (preferably potassium carbonate) in the presence of bases like DBU or triethylamine to yield oxazolidinones via oxazinanone intermediates.
These methods offer alternative pathways that might be adapted for 3-(3-acetylphenyl)-1,3-oxazolidin-2-one synthesis depending on substrate availability and desired stereochemistry.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations/Notes |
|---|---|---|---|
| N-Aryl Carbamate + Epichlorohydrin | 3-Aminoacetophenone, ethyl chloroformate, LiOH, DMF, RT | Mild conditions, good yields | Side epoxy derivatives, sensitive to substituents |
| Acetylation of 3-(3-Aminophenyl)oxazolidinone | Acetic anhydride, CH2Cl2, base (pyridine) | Post-synthesis modification | Requires prior amino intermediate |
| Pd-Catalyzed Coupling + Acetylation | Trimethylstannyl oxazolidinone, Pd catalyst, acetic anhydride | High regioselectivity, versatile | Multi-step, requires Pd catalyst |
| Microwave-Assisted Synthesis | Urea, ethanolamine, nitromethane catalyst, microwave | Rapid, efficient | Specialized equipment |
| Halomethyloxirane + Primary Amine | Halomethyloxirane, K2CO3, DBU or TEA | High yield, mild base conditions | Substrate dependent |
Research Findings and Optimization
The use of lithium hydroxide as a base in DMF at room temperature provides optimal yields for oxazolidinone ring formation from N-aryl carbamates and epichlorohydrin.
Electron-withdrawing groups on the aromatic ring tend to increase reaction time but can improve product stability, while electron-donating groups may lead to lower yields or side products.
Acetylation reactions proceed efficiently in dichloromethane with acetic anhydride and bases such as pyridine, providing clean conversion to acetylated products.
Palladium-catalyzed cross-coupling reactions require temperatures between 60–150°C and reaction times from 30 minutes to 12 hours, with solvents like DMF or 1,4-dioxane enhancing reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
The compound exhibits significant antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications.
- Antimicrobial Properties : Research indicates that 3-(3-Acetylphenyl)-1,3-oxazolidin-2-one shows effectiveness against both gram-positive and gram-negative bacteria. For example, it has demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential as an antibiotic agent.
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines in various in vitro studies. This mechanism may involve the modulation of inflammatory pathways, indicating its therapeutic potential in conditions characterized by chronic inflammation.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
Case Study 1: Antimicrobial Efficacy
In a study using a murine model infected with a resistant strain of Staphylococcus aureus, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. This highlights its potential as a therapeutic agent against antibiotic-resistant infections.
Case Study 2: Anti-inflammatory Response
In an inflammation model using carrageenan-induced paw edema, administration of the compound led to a marked decrease in edema formation. This suggests its potential for treating inflammatory conditions.
Industrial Applications
Beyond biological applications, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique chemical properties make it valuable in the development of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(3-Acetylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, making it a potential candidate for antibiotic development.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The oxazolidinone ring’s 3-position can accommodate diverse substituents, leading to variations in reactivity, biological activity, and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison of Oxazolidinone Derivatives
Key Observations :
- Electronic Effects: The acetyl group in this compound is less electron-withdrawing than the nitro group in its para-substituted analog but more than the amino group. This moderates its reactivity in reduction or nucleophilic substitution reactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
Insights :
- The acetylphenyl derivative’s moderate lipophilicity (logP ~1.8) suggests better membrane permeability than phosphoryl analogs but lower than halogenated derivatives (e.g., 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one).
- Low water solubility may necessitate prodrug strategies or formulation enhancements for therapeutic use.
Biological Activity
3-(3-Acetylphenyl)-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazolidinone ring, which is a five-membered heterocycle containing nitrogen and oxygen. The presence of the acetylphenyl group enhances its reactivity and biological activity.
The primary mechanism of action for this compound involves:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for the development of antibiotic properties .
- Interaction with Molecular Targets : The acetyl group may enhance binding affinity to specific enzymes or receptors, potentially modulating various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness has been compared with other derivatives in terms of Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 4 | Methicillin-resistant Staphylococcus aureus |
| Other oxazolidinone derivatives | Varies | Various Gram-positive strains |
This table illustrates the comparative effectiveness of this compound against resistant bacterial strains.
Anticancer Potential
Recent studies have highlighted the anticancer potential of oxazolidinones, including derivatives similar to this compound. In vitro studies have shown that certain oxazolidinone derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Case Study Findings :
Research Findings
Numerous studies have been conducted on the biological activities of oxazolidinones:
- Antimicrobial Studies : Investigations into the antibacterial properties have shown promising results against various pathogens, including resistant strains .
- Anticancer Studies : The ability of specific derivatives to induce apoptosis in cancer cells has been documented extensively, showcasing their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-(3-Acetylphenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions of α,β-unsaturated carboxylic acids with oxazolidinone derivatives. A key approach involves direct acylation using activated esters or mixed anhydrides under inert atmospheres (e.g., nitrogen) to minimize side reactions. For example, coupling 4,4-dimethyl-1,3-oxazolidin-2-one with acrylic acid derivatives in dichloromethane at 0–5°C yields N-acyl-oxazolidinones with >70% efficiency . Optimization requires precise stoichiometric ratios, controlled temperature, and anhydrous conditions to suppress hydrolysis.
Q. How can X-ray crystallography and computational tools validate the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides high-resolution structural data, including bond angles, torsion angles, and intermolecular interactions . For computational validation, ORTEP-III with a graphical interface visualizes thermal ellipsoids and molecular packing . Researchers should cross-validate crystallographic data with density functional theory (DFT) calculations to confirm electronic properties and conformational stability.
Advanced Research Questions
Q. What structural modifications to the 1,3-oxazolidin-2-one core enhance antibacterial activity, and how do substituent positions influence target binding?
- Methodological Answer : The 3-acetylphenyl substituent at position 3 of the oxazolidinone ring can be modified to improve binding to bacterial ribosomes. For example:
- Electron-withdrawing groups (e.g., fluorine at position 5) enhance activity against Gram-positive bacteria by increasing ribosomal affinity .
- Hydrophobic side chains (e.g., morpholinylmethyl) improve pharmacokinetics by reducing plasma protein binding.
Structure-activity relationship (SAR) studies should employ molecular docking (e.g., using PDB ligand data like Tedizolid isomer ) and in vitro MIC assays to correlate substituent effects with bioactivity .
Q. What is the mechanism of Au-NCs/SCNPs-catalyzed reduction of nitro-substituted oxazolidinones, and how do reaction kinetics influence product yield?
- Methodological Answer : The reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one to 3-(4-aminophenyl)-1,3-oxazolidin-2-one by Au nanoclusters (Au-NCs/SCNPs) proceeds via a two-step mechanism:
- Fast step : Formation of a diazene intermediate through nitro group reduction by BH₄⁻.
- Slow step : Further reduction to the amine product, rate-limited by intermediate stability .
Kinetic studies (UV-Vis monitoring at 400 nm) reveal pseudo-first-order dependence on catalyst concentration. Optimizing pH (7–9) and temperature (25–40°C) maximizes the turnover frequency (TOF).
Q. How can chiral oxazolidinone auxiliaries enable enantioselective synthesis of this compound derivatives?
- Methodological Answer : Chiral auxiliaries like 3-methylthiomethyl-4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one (derived from Boc-valine) induce asymmetry during nucleophilic additions. For hydroxymethylation:
- Lithiate the oxazolidinone at −78°C.
- Add aldehyde electrophiles, followed by in situ trapping with TMSCl to stabilize the adduct.
- Diastereomeric ratios >95:5 are achievable, with auxiliary recovery via acid hydrolysis .
Q. How do conformational changes in oxazolidinone derivatives impact their pharmacological activity?
- Methodological Answer : Substituent-induced conformational rigidity (e.g., 4-piperidinyl or benzyl groups) alters binding to targets like σ1 receptors or bacterial ribosomes. For example:
- 3D-QSAR modeling identifies steric and electrostatic fields critical for activity .
- NMR NOE experiments and molecular dynamics simulations quantify rotational barriers of the acetylphenyl group, correlating with bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
